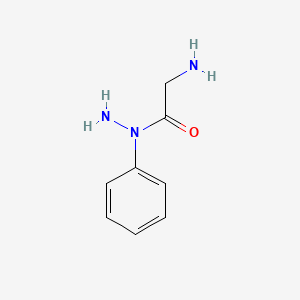![molecular formula C34H39N5O17S B12367997 2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate” is a complex organic molecule. Compounds like this often have applications in various fields such as medicinal chemistry, materials science, and biochemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step requires specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Compounds like this can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds by the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the conditions used.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds can be used as probes to study biological processes or as potential drug candidates.
Medicine
In medicine, they can be investigated for their therapeutic potential in treating various diseases.
Industry
In industry, these compounds can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with similar functional groups and structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can confer unique properties and applications.
Properties
Molecular Formula |
C34H39N5O17S |
|---|---|
Molecular Weight |
821.8 g/mol |
IUPAC Name |
2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H39N5O17S/c40-31(54-23-30-28-5-3-1-2-4-6-29(28)30)36-57(48,49)35-15-18-50-21-22-51-32(41)37(16-19-52-33(42)55-26-11-7-24(8-12-26)38(44)45)17-20-53-34(43)56-27-13-9-25(10-14-27)39(46)47/h7-14,28-30,35H,3-6,15-23H2,(H,36,40)/t28-,29+,30? |
InChI Key |
CQKPJENDWWPFEO-BWMKXQIXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)N(CCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)N(CCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)



![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)





